molecular formula C10H15N3 B3050548 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- CAS No. 26850-19-1

1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-

Cat. No.: B3050548
CAS No.: 26850-19-1
M. Wt: 177.25 g/mol
InChI Key: LQWORMBJVVYZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethylenediamine backbone with dimethyl and pyridinylmethylene substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- typically involves the reaction of 1,2-ethanediamine with N,N-dimethylformamide and 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form coordination complexes, which can influence various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-dimethyl-: This compound has a similar structure but lacks the pyridinylmethylene substituent, which affects its chemical properties and applications.

    1,2-Ethanediamine, N,N’-diethyl-:

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(2-pyridinylmethylene)- is unique due to the presence of the pyridinylmethylene group, which imparts distinct chemical properties and enhances its versatility in various applications

Properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylideneamino)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWORMBJVVYZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476550
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-19-1
Record name N1,N1-Dimethyl-N2-(2-pyridinylmethylene)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26850-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Reactant of Route 3
Reactant of Route 3
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Reactant of Route 4
Reactant of Route 4
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Reactant of Route 5
Reactant of Route 5
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Reactant of Route 6
Reactant of Route 6
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.